1-(1-Phenyl-1H-imidazol-2-yl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-phenylimidazol-2-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-11-8-15-13(17)16-9-6-14-7-10-16/h1-5,8,11,14H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIPUTNTMUWIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Imidazole Heterocycle As a Pivotal Scaffold in Bioactive Compounds
The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the architecture of a vast array of biologically active molecules. nih.govijpsjournal.com Its prevalence is noted in essential natural products like the amino acid histidine, histamine, and biotin, as well as in the core structure of nucleic acids. nih.govbiomedpharmajournal.org The unique structural and electronic features of the imidazole nucleus are key to its biological versatility. nih.gov Being electron-rich, the ring system can readily engage with various enzymes and receptors through diverse noncovalent interactions, including hydrogen bonding and van der Waals forces. nih.govnih.gov
The imidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of pharmacological activities. nih.govnih.gov These activities include anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties. nih.govmdpi.com The ability of the imidazole ring to act as both a hydrogen bond donor and acceptor, along with its ionizable nature, contributes to favorable pharmacokinetic profiles in drug candidates. biomedpharmajournal.orgsemanticscholar.org Consequently, numerous imidazole-based compounds have been successfully developed into clinically used drugs for treating a variety of diseases. nih.govnih.gov
Table 1: Examples of Marketed Drugs Containing the Imidazole Scaffold
| Drug Name | Therapeutic Class |
| Metronidazole | Antibacterial, Antiprotozoal |
| Ketoconazole | Antifungal |
| Cimetidine | Antihistaminic (H2 receptor antagonist) |
| Losartan | Antihypertensive |
| Dacarbazine | Anticancer |
| Omeprazole | Anti-ulcer (Proton pump inhibitor) |
The Piperazine Moiety As a Versatile Pharmacophore in Drug Design and Discovery
The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is one of the most frequently utilized scaffolds in the development of new drugs. nih.govmdpi.com It is considered a "privileged scaffold" due to its widespread presence in biologically active compounds across numerous therapeutic areas, including oncology, infectious diseases, and neurology. nih.govtandfonline.com
The utility of the piperazine moiety stems from its unique physicochemical and structural properties. The two nitrogen atoms provide basic centers that can be protonated at physiological pH, which can significantly enhance the aqueous solubility and bioavailability of drug molecules. nih.govnih.gov This feature is crucial for improving the pharmacokinetic profile of drug candidates. researchgate.net Furthermore, the piperazine ring is synthetically versatile; its nitrogen atoms can be readily substituted to introduce various functional groups, allowing for the fine-tuning of a compound's pharmacodynamic and pharmacokinetic properties. tandfonline.comnih.gov It often serves as a flexible linker to connect different pharmacophoric groups within a single molecule, positioning them optimally for interaction with biological targets. tandfonline.com
Table 2: Examples of Marketed Drugs Featuring the Piperazine Moiety
| Drug Name | Therapeutic Class |
| Imatinib | Anticancer (Kinase inhibitor) |
| Ciprofloxacin | Antibacterial |
| Olanzapine | Antipsychotic |
| Sildenafil | Erectile Dysfunction Agent (PDE5 inhibitor) |
| Cetirizine | Antihistaminic |
| Trazodone | Antidepressant |
Synergistic Pharmaceutical Potential of Imidazole Piperazine Hybrid Structures
Methodologies for the Construction of the 1-Phenyl-1H-imidazole Core
The formation of the 1-phenyl-1H-imidazole scaffold is a critical step in the synthesis of the target compound. Various classical and contemporary methods are employed to construct this essential heterocyclic core, often allowing for the introduction of diverse substituents.
Established Cyclization Reactions for Imidazole Ring Formation
Several named reactions have long been the cornerstone of imidazole synthesis, providing reliable routes to this heterocyclic system.
The Wallach synthesis involves the reaction of an N,N'-disubstituted oxamide (B166460) with phosphorus pentachloride to yield a chloro-containing intermediate, which is then reduced to form the imidazole ring. For instance, the treatment of N,N'-dimethyloxamide with phosphorus pentachloride, followed by reduction, yields N-methyl imidazole. This methodology can be adapted for the synthesis of 1-phenyl substituted imidazoles.
The Debus-Radziszewski imidazole synthesis is a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. nih.govresearchgate.net This versatile method allows for the formation of variously substituted imidazoles. nih.gov In the context of synthesizing the 1-phenyl-1H-imidazole core, a primary amine such as aniline (B41778) would be utilized. The reaction is believed to proceed in two stages: the initial condensation of the dicarbonyl with two molecules of the amine to form a diimine, which then condenses with the aldehyde. nih.gov
The van Leusen imidazole synthesis offers another powerful tool for constructing the imidazole ring. This method involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). nih.gov A more versatile adaptation is the van Leusen three-component reaction (vL-3CR), where an aldehyde, a primary amine, and TosMIC are reacted in a one-pot synthesis. wikipedia.org The mechanism involves the initial in situ formation of the aldimine from the aldehyde and amine, followed by the attack of the deprotonated TosMIC. Subsequent cyclization and elimination of p-toluenesulfinic acid afford the desired 1,5-disubstituted imidazole. wikipedia.org
Table 1: Comparison of Established Imidazole Synthesis Methods
| Synthesis Method | Reactants | Key Features |
| Wallach Synthesis | N,N'-disubstituted oxamide, Phosphorus pentachloride, Reducing agent | Involves a chlorinated intermediate. |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Primary amine (e.g., aniline) | A multi-component reaction. nih.govresearchgate.net |
| van Leusen Synthesis | Aldehyde, Primary amine, Tosylmethyl isocyanide (TosMIC) | Can be performed as a three-component reaction (vL-3CR). nih.govwikipedia.org |
Multi-Component Reaction Approaches for Substituted Imidazoles
Multi-component reactions (MCRs) are highly efficient for generating molecular diversity and have been extensively applied to the synthesis of substituted imidazoles. frontiersin.orgnih.gov These reactions, often performed in a single pot, allow for the rapid assembly of complex molecules from simple starting materials. frontiersin.org For example, a one-pot condensation of benzil, a substituted benzaldehyde, ammonium (B1175870) acetate, and aniline in the presence of an acid catalyst like p-toluenesulfonic acid can yield highly substituted imidazoles in good yields. frontiersin.org The use of MCRs offers advantages such as operational simplicity, mild reaction conditions, and often high yields, making them an attractive strategy for constructing the 1-phenyl-1H-imidazole core with various substitution patterns. frontiersin.orgresearchgate.net
Synthetic Routes to Substituted Piperazine Derivatives
The piperazine moiety is a common feature in many biologically active compounds, and numerous methods for its synthesis and functionalization have been developed.
Direct N-Alkylation and N-Arylation Procedures
Direct N-alkylation and N-arylation are fundamental methods for introducing substituents onto the piperazine nitrogen atoms. libretexts.org
N-alkylation can be achieved through nucleophilic substitution reactions where piperazine acts as a nucleophile, attacking an alkyl halide or sulfonate. libretexts.org Reductive amination is another important method, involving the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent. acs.org
N-arylation of piperazine is commonly accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst, is a powerful and widely used method for forming C-N bonds between an aryl halide and an amine. wikipedia.org Copper-catalyzed methods, such as the Ullmann-Goldberg reaction, also provide an effective means of N-arylation. libretexts.org Additionally, nucleophilic aromatic substitution (SNAr) on electron-deficient (hetero)arenes can be employed. libretexts.org
Strategies for Controlled Mono- and Di-substitution of Piperazine
A significant challenge in the functionalization of piperazine is achieving selective mono-substitution due to the presence of two reactive secondary amine groups.
One common strategy to achieve mono-substitution is the use of a large excess of piperazine relative to the electrophile. This statistical approach favors the formation of the mono-substituted product. Another widely employed method involves the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, to block one of the nitrogen atoms. wikipedia.org The remaining free nitrogen can then be selectively functionalized, followed by the removal of the protecting group to yield the mono-substituted piperazine. wikipedia.org More recently, methods involving the in-situ formation of a piperazine-1-ium cation have been developed to facilitate direct mono-N-substitution. libretexts.org
For the synthesis of di-substituted piperazines , if the same substituent is desired on both nitrogen atoms, a stoichiometric amount of the electrophile can be used. For unsymmetrical di-substitution, a sequential approach is typically necessary, often involving the use of protecting groups to allow for the stepwise introduction of different substituents.
Table 2: Strategies for Piperazine Substitution
| Substitution Pattern | Strategy | Description |
| Mono-substitution | Use of excess piperazine | Statistical control favoring mono-adduct formation. |
| Use of protecting groups (e.g., Boc) | Sequential protection, functionalization, and deprotection. wikipedia.org | |
| In-situ cation formation | Directs substitution to one nitrogen. libretexts.org | |
| Symmetrical Di-substitution | Stoichiometric control | Reaction of piperazine with at least two equivalents of the electrophile. |
| Unsymmetrical Di-substitution | Sequential functionalization with protecting groups | Stepwise introduction of different substituents on each nitrogen. |
Cross-Coupling and Linkage Strategies for Imidazole-Piperazine Conjugation
The final and crucial step in the synthesis of 1-(1-phenyl-1H-imidazol-2-yl)piperazine is the conjugation of the pre-formed imidazole and piperazine rings. This is typically achieved through the formation of a carbon-nitrogen bond between the C2 position of the imidazole and a nitrogen atom of the piperazine.
Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for this transformation. The Buchwald-Hartwig amination is a highly effective method for coupling a 2-halo-1-phenyl-1H-imidazole with piperazine or a mono-substituted piperazine derivative. wikipedia.orgchemistrysteps.com This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org
The Ullmann condensation , a copper-catalyzed C-N cross-coupling reaction, represents another viable strategy. This method can be used to couple an aryl halide (in this case, a 2-haloimidazole) with an amine (piperazine). While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient Ullmann-type couplings.
In an alternative approach, a nucleophilic aromatic substitution (SNAr) reaction can be employed if the imidazole ring is sufficiently activated with electron-withdrawing groups. For example, a 2-chloro-1-phenyl-1H-imidazole bearing electron-withdrawing substituents could react directly with piperazine as the nucleophile.
Table 3: Linkage Strategies for Imidazole-Piperazine Conjugation
| Linkage Strategy | Catalyst/Conditions | Description |
| Buchwald-Hartwig Amination | Palladium catalyst, base | Couples a 2-haloimidazole with piperazine. wikipedia.orgchemistrysteps.com |
| Ullmann Condensation | Copper catalyst, high temperature | Forms a C-N bond between the imidazole and piperazine. |
| Nucleophilic Aromatic Substitution (SNAr) | Activated imidazole ring, nucleophilic piperazine | Requires an electron-deficient imidazole core. |
Synthetic Strategies and Chemical Transformations of this compound and Analogues
Structure Activity Relationship Sar Analysis of 1 1 Phenyl 1h Imidazol 2 Yl Piperazine Derivatives
Identification of Structural Determinants for Biological Activity
The biological activity of 1-(1-Phenyl-1H-imidazol-2-yl)piperazine derivatives is governed by the interplay of its three core structural components: the phenyl ring, the imidazole (B134444) moiety, and the piperazine (B1678402) ring. Each of these fragments plays a crucial role in molecular recognition and binding to biological targets.
The imidazole ring is a key structural element, often involved in critical binding interactions. nih.gov As a five-membered aromatic heterocycle with two nitrogen atoms, it can act as both a hydrogen bond donor and acceptor. nih.gov The specific arrangement of nitrogen atoms allows for the formation of large π-bonds within the heterocyclic ring. researchgate.net The terminal phenyl ring and the imidazole ring can bind to target proteins, such as the catalytic triad (B1167595) of dengue protease, through π-π stacking and π-π T-shaped interactions, respectively. nih.gov
The piperazine ring is a frequently utilized scaffold in drug discovery, recognized for its ability to improve the pharmacokinetic properties of drug candidates. nih.gov Containing two nitrogen atoms at positions 1 and 4, the piperazine core can significantly increase water solubility due to the appropriate pKa of these nitrogens, which is crucial for bioavailability. nih.gov The N-1 nitrogen allows for the introduction of various groups without necessarily creating a stereocenter, while the N-4 nitrogen can act as a basic amine, influencing how the molecule interacts with its target. nih.gov In many derivatives, replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) leads to a notable decrease in biological activity. nih.gov
Finally, the phenyl group attached to the imidazole ring is critical for establishing hydrophobic and aromatic interactions within the binding pocket of a target protein. nih.gov Modifications to this ring, such as the introduction of various substituents, can dramatically alter a compound's activity by affecting its electronic properties and lipophilicity. nih.govmdpi.com These substitutions influence the molecule's ability to penetrate membranes and engage in strong interactions with the target, such as π-π stacking with nucleic acid bases or aromatic amino acid residues. nih.govmdpi.com
Systematic Variation of the Phenyl Substituent on the Imidazole Ring and Its Pharmacological Impact
Systematic modification of the phenyl substituent on the imidazole ring is a key strategy for modulating the pharmacological profile of these derivatives. The nature, position, and number of substituents can profoundly impact binding affinity, selectivity, and even toxicity.
Research into various phenylpiperazine derivatives has shown that both electron-donating and electron-withdrawing substituents influence biological activity, often in a target-dependent manner. For instance, in a series of anticancer agents based on a 1,2-benzothiazine scaffold, phenylpiperazine derivatives with two chlorine atoms (3,4-dichloro) on the phenyl ring demonstrated the highest cytotoxic activity, superior to those with a single fluorine or a trifluoromethyl group. mdpi.com This suggests that for this particular biological target, specific electronic and steric properties conferred by the dichlorophenyl group are highly favorable for activity. mdpi.com
In other contexts, such as intestinal permeation enhancers, substitutions on the phenyl ring have different effects. A study on 1-phenylpiperazine (B188723) derivatives revealed that introducing hydroxyl or primary amine groups significantly increased toxicity. researchgate.net Conversely, aliphatic substitutions on the phenyl ring resulted in efficacy and toxicity profiles that were comparable to the unsubstituted parent compound, 1-phenylpiperazine. researchgate.net
For affinity towards specific receptors like 5-HT1A and α1-adrenergic receptors, the position of the substituent is crucial for selectivity. nih.gov A comparative molecular field analysis (CoMFA) on bicyclohydantoin-phenylpiperazines provided the following insights:
Ortho position: Substitution with a group having a negative electrostatic potential is favorable for affinity at both receptors. nih.gov
Meta position: This position appears to be a key determinant of selectivity. The 5-HT1A receptor can accommodate bulkier substituents in this region, whereas the α1 receptor has more restricted steric requirements. nih.gov
Para position: For both receptors, this position represents a region where the accessible volume for ligands is limited, suggesting that smaller substituents are preferred. nih.gov
The following table summarizes the impact of phenyl ring substitutions on the activity of various phenylpiperazine-containing compounds.
| Parent Scaffold | Substituent(s) on Phenyl Ring | Position(s) | Observed Pharmacological Impact | Reference |
|---|---|---|---|---|
| 1,2-Benzothiazine Phenylpiperazine | 3,4-Dichloro | meta, para | Strongly preferred for cytotoxic activity against cancer cells. | mdpi.com |
| 1,2-Benzothiazine Phenylpiperazine | 4-Fluoro | para | Less potent cytotoxic activity compared to dichloro derivative. | mdpi.com |
| 1,2-Benzothiazine Phenylpiperazine | 3-Trifluoromethyl | meta | Less potent cytotoxic activity compared to dichloro derivative. | mdpi.com |
| 1-Phenylpiperazine | 4-Hydroxy | para | Significantly increased toxicity as a permeation enhancer. | researchgate.net |
| 1-Phenylpiperazine | 4-Amino | para | Significantly increased toxicity as a permeation enhancer. | researchgate.net |
| 1-Phenylpiperazine | 4-Methyl | para | Comparable efficacy and lower toxicity than unsubstituted parent. | researchgate.net |
| Bicyclohydantoin-phenylpiperazine | Methoxy | ortho | Favorable for 5-HT1A and α1 receptor affinity. | nih.gov |
Rational Modification of the Piperazine Nitrogen Atoms and Their Influence on Target Engagement
The N4 nitrogen of the this compound core presents a strategic point for chemical modification to fine-tune pharmacological activity. Altering the substituent at this position directly influences the compound's basicity, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Studies on various classes of phenylpiperazine derivatives have explored a range of substituents at this nitrogen atom, including alkyl, acyl, and sulfonyl groups. In the development of acaricides, a series of phenylpiperazines were synthesized with different groups on the piperazine nitrogen. researchgate.net This demonstrated that the nature of this substituent is a critical factor in modulating potency against the target organism. researchgate.net
In the context of antiproliferative agents, specific modifications have led to significant increases in activity. For example, in a series of 1-(2-aryl-2-adamantyl)piperazine derivatives, the parent compound with a free NH group on the piperazine showed reasonable activity. nih.gov However, the most active compound in the series was achieved through concurrent C4-fluorination of the benzene (B151609) ring and acetylation of the piperazino NH group. nih.gov This highlights a synergistic effect between modifications at different parts of the molecule.
Similarly, research on chromen-4-one derivatives as telomerase inhibitors showed that the substituent at the 4-position of the piperazine ring had a significant impact on activity. nih.gov Specifically, ortho-substituted phenyl analogs attached at this position demonstrated relatively good inhibitory effects. nih.gov
The table below illustrates how modifications to the piperazine nitrogen influence biological activity in related compound series.
| Parent Scaffold Class | Substituent at Piperazine N4 | Biological Activity Investigated | Key Finding | Reference |
|---|---|---|---|---|
| Phenylpiperazines | Alkyl, Acyl, Sulfonyl groups | Acaricidal | The nature of the substituent critically modulates potency. | researchgate.net |
| 1-(2-aryl-2-adamantyl)piperazines | Acetyl group | Antiproliferative | Acetylation, combined with phenyl fluorination, yielded the most active compound. | nih.gov |
| Chromen-4-one piperazines | ortho-Substituted phenyl | Anticancer (Telomerase inhibition) | Ortho-substituted phenyl groups led to good inhibitory activity. | nih.gov |
| Berberine-piperazine conjugates | meta-Substituted phenyl | Anticancer | A 3-substituted phenyl on the piperazine was most effective against HeLa cells. | nih.gov |
Conformational Analysis and the Role of Rotational Freedom in Binding Affinity
The three-dimensional structure and conformational flexibility of this compound derivatives are paramount to their binding affinity and biological activity. The piperazine ring typically exists in a chair conformation, and the orientation of its substituents (axial vs. equatorial) can dictate how the molecule fits into a target's binding site.
Studies on 2-substituted piperazines have shown that the axial conformation is often preferred for 1-acyl and 1-aryl derivatives. nih.gov This preference can be further stabilized by intramolecular hydrogen bonds, particularly in ether-linked compounds. nih.gov An axial orientation can place key pharmacophoric features, such as basic nitrogen atoms, in a specific spatial arrangement that mimics the structure of endogenous ligands or other potent molecules, thereby enhancing binding. nih.gov
The relative rigidity of the piperazine ring is also a crucial factor. While some degree of flexibility is necessary for a molecule to adapt its conformation upon entering a binding site (induced fit), excessive rotational freedom can be detrimental. An increase in conformational freedom leads to a higher entropic penalty upon binding, which can decrease binding affinity. Research on nucleozin, an anti-influenza agent containing a piperazine ring, demonstrated this principle. researchgate.net When the piperazine system was modified to create more flexible analogs, the compounds became less active. researchgate.net This loss of activity underscores the necessity of the conformationally constrained piperazine ring to maintain the optimal orientation of substituents required for potent biological activity. researchgate.netplos.org Therefore, maintaining the structural rigidity of the piperazine ring is often essential for preserving the activity of its derivatives. plos.org
Stereoisomeric Effects on Biological Potency and Selectivity
When a chiral center is present in a derivative of this compound, the different stereoisomers (enantiomers or diastereomers) can exhibit significantly different biological potencies and selectivities. The three-dimensional arrangement of atoms is critical for precise interactions with chiral biological targets like receptors and enzymes.
The differential activity of stereoisomers is a well-established principle in pharmacology. For instance, in a study of 2-substituted piperazines as α7 nicotinic acetylcholine (B1216132) receptor agonists, molecular modeling confirmed that the R enantiomers were able to bind to the receptor effectively. nih.gov This stereospecific binding was due to the R enantiomer placing the basic and pyridyl nitrogens in an orientation that closely mimicked that of another potent agonist, epibatidine. nih.gov This highlights that only one enantiomer may fit optimally into the binding site, leading to it being significantly more potent than its counterpart.
While specific stereoisomeric studies on the this compound scaffold are not widely reported, the principles derived from related structures are directly applicable. The introduction of a chiral center, for example by substitution on the piperazine ring's carbon atoms or on a side chain attached to the N4 nitrogen, would necessitate the separation and individual testing of the resulting stereoisomers. It is highly probable that one isomer would be responsible for the majority of the desired biological activity, while the other could be inactive, less active, or even contribute to off-target effects. Therefore, the stereochemical configuration is a critical determinant of the biological profile of chiral derivatives within this class of compounds.
Computational Chemistry and Molecular Modeling in the Study of 1 1 Phenyl 1h Imidazol 2 Yl Piperazine
Molecular Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net This technique is crucial for understanding the binding mechanisms of 1-(1-Phenyl-1H-imidazol-2-yl)piperazine derivatives with their biological targets.
Research has employed molecular docking to investigate the interactions of phenylpiperazine-containing compounds with a variety of protein targets. For instance, derivatives have been docked against the α-amylase enzyme to predict their potential as antidiabetic agents. biomedpharmajournal.org In these studies, specific compounds exhibited strong binding energies, indicating a high affinity for the enzyme's active site. biomedpharmajournal.org Similarly, derivatives of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one were docked into the active site of the cyclooxygenase-2 (COX-2) enzyme (PDB ID: 4COX), revealing key hydrogen bond interactions with amino acid residues such as Tyr 355 and Arg 120. researchgate.net
Other notable applications include the docking of phenylpiperazine analogs against:
GABAA receptors to explore potential anticonvulsant activity. nih.gov
The DNA-Topo II complex and the minor groove of DNA to investigate anticancer mechanisms. nih.gov
Vascular endothelial growth factor receptor 2 (VEGFR2) , where certain N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides showed strong binding modes, consistent with their cytotoxic activities. elsevierpure.com
The human estrogen receptor alpha (hER) , in which a triazole-tagged nitroimidazole-piperazine derivative was predicted to form a hydrogen bond with the residue Asp58. nih.gov
These studies underscore the power of molecular docking to elucidate the structural basis of ligand-protein recognition and to guide the design of more potent and selective inhibitors.
| Derivative Class | Protein Target | PDB ID | Key Findings/Binding Scores | Reference |
|---|---|---|---|---|
| N-phenyl Piperazine (B1678402) derivatives | α-amylase | 1HNY | Binding energies of -8.44, -8.37, and -8.49 kcal/mol for lead compounds. | biomedpharmajournal.org |
| 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one | Cyclooxygenase-2 (COX-2) | 4COX | Interactions with Tyr 355 and Arg 120 residues. | researchgate.net |
| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | VEGFR2 | 4ASD | Binding energy (ΔG) of -10.28 kcal/mol for compound 4g. | elsevierpure.com |
| 1,2-benzothiazine derivatives with phenylpiperazine | DNA-Topo II complex | Not Specified | Compound BS230 showed a strong ability to bind to the complex. | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.gov These methods provide insights into the distribution of electrons and the energy of molecular orbitals, which are fundamental to understanding a molecule's stability and chemical behavior.
For derivatives containing the phenylpiperazine scaffold, DFT has been used to calculate various reactivity descriptors. nih.gov These include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals and their energy gap are crucial indicators of a molecule's kinetic stability and chemical reactivity.
Ionization Potential: The energy required to remove an electron from a molecule.
Electron Affinity: The energy released when an electron is added to a molecule.
Chemical Potential and Global Softness: These descriptors help in predicting the reactivity and the site of reaction in the molecule. nih.gov
By analyzing these parameters, researchers can predict the most likely sites for metabolic reactions, understand the nature of ligand-receptor interactions, and rationalize the observed biological activities of this compound analogs. nih.govuantwerpen.be
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.govnih.gov MD simulations are used to assess the conformational flexibility of the ligand and protein, and to confirm the stability of the binding mode predicted by docking. nih.govfrontiersin.org
In studies of phenyl-piperazine scaffolds as potential inhibitors of the eIF4A1 RNA helicase, extended MD simulations (up to 1 microsecond) were performed to analyze the conformational changes of the protein upon ligand binding. nih.govnih.govresearchgate.net These simulations demonstrated stable binding within the nucleotide site and identified key, persistent interactions with residues such as Lys54, Gln60, and Arg368. nih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. nih.gov For instance, simulations lasting 100 nanoseconds have been used to affirm the conformational integrity and stability of piperazine-linked derivatives in a protein's binding pocket. nih.gov
In Silico ADMET Predictions for Pharmacokinetic Feasibility
A significant cause of failure for drug candidates in development is poor pharmacokinetic properties. isca.me In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used in the early stages of drug discovery to filter out compounds with unfavorable profiles, saving time and resources. isca.meresearchgate.net
For various analogs incorporating the this compound structure, computational tools like SwissADME and PkCSM have been used to predict a range of pharmacokinetic properties. isca.meresearchgate.net Key predicted parameters often include:
Gastrointestinal (GI) Absorption: High absorption is desirable for orally administered drugs. researchgate.net
Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can enter the central nervous system. isca.me
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions. isca.me
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can limit drug absorption and distribution. researchgate.net
Toxicity Endpoints: Predictions for properties such as carcinogenicity, hepatotoxicity, and mutagenicity help to flag potentially harmful compounds early on. isca.mejapsonline.com
These predictions provide a "drug-likeness" profile, guiding chemists to prioritize compounds with a higher probability of success in later-stage development. researchgate.net
| Category | Parameter | Description |
|---|---|---|
| Absorption | Gastrointestinal (GI) Absorption | Predicts the extent of absorption from the gut into the bloodstream. |
| P-gp Substrate | Identifies if the compound is likely to be removed from cells by the P-glycoprotein efflux pump. | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Predicts the ability of a compound to cross the BBB and enter the central nervous system. |
| Metabolism | Cytochrome P450 (CYP) Enzyme Inhibition | Predicts the potential for a compound to inhibit major drug-metabolizing enzymes. |
| Toxicity | Hepatotoxicity | Predicts the potential for the compound to cause liver damage. |
| Mutagenicity/Carcinogenicity | Predicts the potential for the compound to cause genetic mutations or cancer. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a predictive model, QSAR can estimate the activity of newly designed, unsynthesized molecules.
A QSAR study involves calculating a set of molecular descriptors (e.g., physicochemical, electronic, or topological properties) for a training set of molecules with known activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. This model can then be used to predict the activity of new analogs of this compound. While specific QSAR studies focused solely on this scaffold are not extensively detailed, the methodology is a standard and powerful tool in medicinal chemistry for guiding lead optimization. For example, some toxicity prediction tools utilize a QSAR-based statistical approach to forecast the potential adverse effects of chemical structures. japsonline.com
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govu-strasbg.fr This process can be either structure-based, relying on docking to a known protein structure, or ligand-based, using information about known active molecules (e.g., pharmacophore modeling). nih.govchemrxiv.org
The phenylpiperazine moiety is a common feature in molecules identified through virtual screening campaigns. For example, a virtual screening protocol using a fingerprint-driven consensus docking approach successfully identified a novel phenyl(piperazin-1-yl)methanone inhibitor of monoacylglycerol lipase (B570770) (MAGL). nih.govresearchgate.net
Once initial "hits" are identified through virtual screening, the process of lead optimization begins. This involves the rational, computationally-guided design and synthesis of analogs to improve properties such as potency, selectivity, and pharmacokinetic feasibility. nih.govmonash.edunih.gov Structure-activity relationship (SAR) studies, informed by docking and other modeling techniques, help to determine which parts of the molecule can be modified to enhance desired characteristics while minimizing undesirable ones. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to transforming a preliminary hit into a viable drug candidate.
Future Perspectives and Research Directions
Design and Synthesis of Multi-Target Directed Ligands Based on the Scaffold
The development of multi-target directed ligands (MTDLs) is a contemporary strategy in drug discovery aimed at addressing complex multifactorial diseases by modulating multiple biological targets simultaneously. The 1-(1-Phenyl-1H-imidazol-2-yl)piperazine scaffold is an exemplary starting point for the design of such agents. Both imidazole (B134444) and piperazine (B1678402) rings are prevalent in a multitude of biologically active compounds, and their combination allows for diverse chemical modifications to achieve a desired polypharmacological profile.
Future research will likely focus on the rational design of derivatives that can interact with various receptors, enzymes, or ion channels implicated in diseases like neurodegenerative disorders, cancer, and infectious diseases. For instance, derivatives of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines have been synthesized and evaluated as potential ligands with mixed activity at dopamine (B1211576) D(2) and serotonin (B10506) 5-HT(1A) receptors, showing clozapine-like properties. This suggests that modifications to the phenyl and imidazole rings of the this compound core could yield compounds with tailored affinities for a range of G-protein coupled receptors.
The piperazine nitrogen atom offers a convenient handle for introducing various substituents to modulate the compound's physicochemical properties and to incorporate additional pharmacophoric elements. For example, attaching moieties known to interact with specific targets, such as cholinesterase inhibitors for Alzheimer's disease or kinase inhibitors for oncology, could lead to the creation of novel MTDLs. The exploration of structure-activity relationships (SAR) through systematic chemical modifications will be crucial in optimizing the potency and selectivity of these multi-target agents.
Elucidation of Undiscovered Biological Targets and Pathways
While the constituent parts of this compound are known to interact with a variety of biological targets, the full spectrum of its molecular interactions remains to be elucidated. Future research should venture into unbiased screening approaches to identify novel biological targets and signaling pathways affected by this scaffold.
Phenotypic screening, where the effect of a compound is observed in a cellular or organismal model of a disease without a preconceived target, could reveal unexpected therapeutic applications. For instance, phenyl-imidazole derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an emerging target in cancer immunotherapy. It is plausible that the this compound scaffold could also interact with targets in the tumor microenvironment.
Furthermore, chemoproteomics approaches, which utilize chemical probes to identify the protein targets of a small molecule in a complex biological sample, could provide a comprehensive map of the compound's interactome. Uncovering these undiscovered targets and pathways will not only open up new therapeutic avenues but also provide a more complete understanding of the compound's mechanism of action and potential off-target effects.
Development of Advanced Synthetic Methodologies for Scaffold Diversification
The ability to efficiently synthesize a wide array of derivatives is fundamental to exploring the full therapeutic potential of the this compound scaffold. While general methods for the synthesis of piperazine and imidazole derivatives are established, the development of more advanced and versatile synthetic methodologies will be a key research direction.
Future efforts in this area could focus on combinatorial chemistry and high-throughput synthesis techniques to rapidly generate large libraries of diverse analogs. This would facilitate a more comprehensive exploration of the chemical space around the core scaffold. For example, novel one-pot multicomponent reactions could be designed to assemble the this compound core with various substituents in a single, efficient step.
Moreover, the application of modern synthetic techniques such as flow chemistry and microwave-assisted synthesis could offer advantages in terms of reaction speed, efficiency, and scalability. The development of robust and flexible synthetic routes will be instrumental in the hit-to-lead optimization process and the eventual large-scale production of promising drug candidates. The use of click chemistry, for instance, has been successfully employed to create diverse libraries of piperazine-1,2,3-triazole scaffolds with potential biological activities.
Application of Integrated Omics Approaches for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of various "omics" technologies will be indispensable. Genomics, transcriptomics, proteomics, and metabolomics can provide a systems-level view of the cellular response to the compound, revealing changes in gene expression, protein levels, and metabolic pathways.
For example, transcriptomic analysis (e.g., RNA-sequencing) of cells treated with a this compound derivative could identify gene networks that are significantly perturbed, offering clues about the compound's mechanism of action and potential biomarkers of response. Proteomics studies could then be used to validate these findings at the protein level and to identify post-translational modifications that are altered by the compound.
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, can provide insights into the metabolic pathways that are affected. By integrating these different omics datasets, researchers can construct a comprehensive picture of the compound's biological activity, from its direct molecular targets to its downstream effects on cellular function. This integrated approach will be crucial for understanding the complex pharmacology of multi-target directed ligands and for identifying potential safety liabilities early in the drug development process.
Q & A
Q. What are the standard synthesis routes for 1-(1-Phenyl-1H-imidazol-2-yl)piperazine, and how do reaction conditions influence yield?
The synthesis typically involves coupling a phenyl-substituted imidazole with a piperazine derivative via nucleophilic substitution or Mannich reactions. For example, analogous compounds (e.g., 1-(2-fluorobenzyl)piperazine derivatives) are synthesized by reacting precursors like 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF under basic conditions (K₂CO₃), followed by click chemistry with azides (CuSO₄ catalysis) . Key factors include solvent choice (DMF for polar intermediates), temperature (room temperature for stability), and catalyst efficiency. Yield optimization often requires iterative adjustments to molar ratios and reaction times, monitored via TLC .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.0 ppm) and confirm substituent positions .
- Mass spectrometry : LCMS validates molecular weight (e.g., m/z 397.1685 for triazole derivatives) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsion stresses in the imidazole-piperazine core .
Q. What biological assays are commonly used to evaluate its pharmacological potential?
- Receptor binding assays : Test affinity for serotonin or dopamine receptors, leveraging structural analogs (e.g., 1-(3-chlorophenyl)piperazine’s activity as a 5-HT receptor agonist) .
- Antimicrobial testing : Disk diffusion or microdilution assays assess efficacy against bacterial/fungal strains .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
Q. How is purity ensured during synthesis, and what purification methods are effective?
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 1:8 ratio) removes byproducts .
- Recrystallization : Ethanol or ethyl acetate recovers high-purity solids .
- HPLC : Resolves enantiomers or polar impurities, critical for bioactive derivatives .
Q. What computational tools predict its reactivity or interaction with biological targets?
- Molecular docking (AutoDock/Vina) : Models binding to receptors (e.g., VEGFR2 or MMP9) using PDB structures .
- DFT calculations : Predict electron density distribution in the imidazole ring, influencing nucleophilic attack sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Side reactions : Unwanted alkylation or oxidation of the imidazole ring.
- Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation. Lower temperatures (0–5°C) reduce electrophilic byproducts in nitration steps . Kinetic control via slow reagent addition minimizes polysubstitution .
Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?
SAR studies highlight:
- Imidazole substitution : Methyl groups enhance metabolic stability (e.g., 1-(1-ethyl-1H-imidazol-2-yl)piperazine vs. unsubstituted analogs) .
- Aromatic substituents : Electron-withdrawing groups (e.g., -NO₂) increase receptor affinity but may reduce solubility . Example comparison:
| Compound | Substituents | Activity |
|---|---|---|
| 1-(5-(2-Me-imidazol-1-yl)-2-NO₂-phenyl)piperazine | Methyl, nitro | Antimicrobial |
| 1-(4-(1,5-diMe-1H-imidazol-2-yl)piperazin-1-yl)ethanone | Dimethyl | Enhanced CNS activity |
Q. How do computational models address discrepancies between predicted and observed biological activity?
- Docking vs. experimental IC₅₀ : Adjust force fields (e.g., AMBER vs. CHARMM) to better model piperazine flexibility .
- Solvent effects : Include explicit water molecules in MD simulations to mimic hydrophobic binding pockets .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
- X-ray vs. NMR : Crystallography may reveal planar imidazole conformations, while NMR detects dynamic ring puckering in solution. Use variable-temperature NMR to assess conformational mobility .
- Multi-method validation : Cross-validate H-bonding networks via IR (e.g., NH stretches at 3300–3400 cm⁻¹) and X-ray .
Q. How are advanced analytical techniques (e.g., Raman microspectroscopy) optimized for piperazine analogs?
- Parameter tuning : Laser power (20 mW) and scan counts (128–256) enhance spectral resolution for isomers (e.g., distinguishing 3-TFMPP from 4-TFMPP) .
- Multivariate analysis : PCA-LDA differentiates analogs by Raman peak positions (e.g., 990 cm⁻¹ for piperazine ring vibrations) .
Methodological Notes
- Synthesis scalability : Pilot-scale reactions (10–50 g) require solvent recovery systems (e.g., rotary evaporation) to maintain cost efficiency .
- Data reproducibility : Strictly control humidity during crystallography, as hygroscopic piperazine derivatives degrade rapidly .
- Ethical screening : Prioritize compounds with low cytotoxicity (CC₅₀ > 100 µM) in early-stage drug discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
